
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is an organic compound with the molecular formula C20H18O7 It is a derivative of anthracene, characterized by the presence of acetyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione typically involves the acetylation of 2,4,5,7-tetramethoxyanthracene-9,10-dione. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar acetylation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential therapeutic effects and biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione: Known for its unique acetyl and methoxy groups.
2,4,5,7-Tetramethoxyanthracene-9,10-dione: Lacks the acetyl group, leading to different chemical properties.
1,4,5,8-Tetramethoxyanthracene: Another derivative with different substitution patterns.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
61539-70-6 |
|---|---|
Formule moléculaire |
C20H18O7 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O7/c1-9(21)15-13(26-4)8-14(27-5)17-18(15)19(22)11-6-10(24-2)7-12(25-3)16(11)20(17)23/h6-8H,1-5H3 |
Clé InChI |
BNFOBJRMYJMGGA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
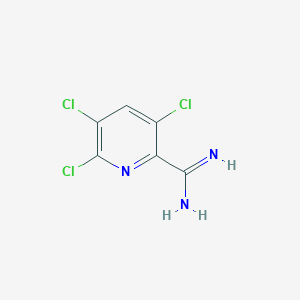
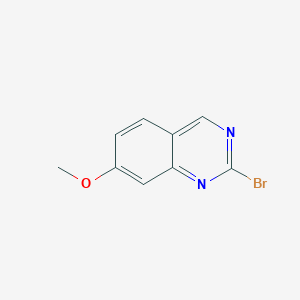
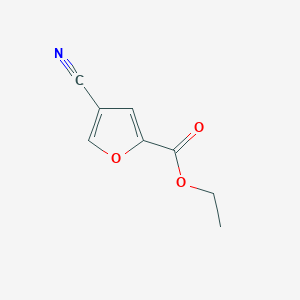
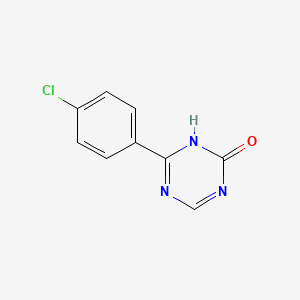
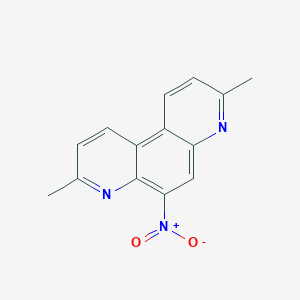
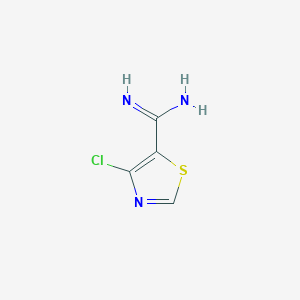

![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
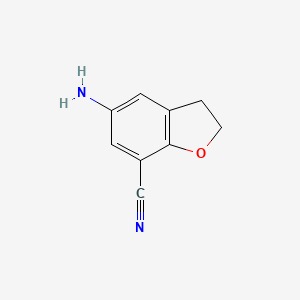
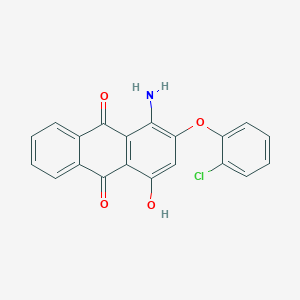
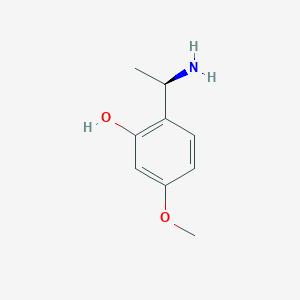
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)
